

Application Notes and Protocols: Cleavage of the Trityl (Trt) Group from Histidine

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Compound of Interest		
Compound Name:	Boc-D-His(Trt)-OH	
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Introduction

The trityl (Trt) group is a widely utilized protecting group for the imidazole side chain of histidine in Fmoc-based solid-phase peptide synthesis (SPPS). Its acid lability allows for its removal during the final cleavage of the peptide from the resin. However, the selection of the appropriate cleavage cocktail and conditions is critical to ensure complete deprotection, minimize side reactions, and maximize the yield and purity of the final peptide product. These application notes provide a comprehensive overview of the cleavage of the Trt group from histidine, including quantitative data, detailed experimental protocols, and a guide to troubleshooting potential issues.

Data Presentation

The choice of a side-chain protecting group for histidine can significantly influence the crude purity and the extent of racemization during peptide synthesis. The following table summarizes representative data from the synthesis of a model hexapeptide (Tyr-Ala-His-Gly-Leu-Phe), highlighting the performance of different histidine-protecting groups.



Histidine Derivative	Crude Purity (%)	Yield (%)	Racemization (% D-isomer)	Reference
Fmoc-His(Trt)- OH	85	78	5.2	[1]
Fmoc-His(Boc)- OH	92	85	<1	[1][2]
Fmoc-His(Mtt)- OH	88	81	3.8	[1]
Fmoc-His(π- Mbom)-OH	90	83	<1.5	[1]

Table 1: Comparison of crude purity, yield, and racemization for a model hexapeptide synthesized with different histidine derivatives.

In a separate study on the synthesis of Liraglutide, the use of Fmoc-His(Boc)-OH also demonstrated a significant reduction in epimerization compared to Fmoc-His(Trt)-OH, especially at elevated coupling temperatures.

Experimental Protocols

Protocol 1: Standard Cleavage of Trt Group from Histidine-Containing Peptides

This protocol describes the simultaneous cleavage of the peptide from the resin and deprotection of the Trt group from the histidine side chain using a standard trifluoroacetic acid (TFA) cocktail.

Materials:

- Peptide-resin with Trt-protected histidine
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)



- Water (H₂O)
- Dichloromethane (DCM)
- Cold diethyl ether
- Cleavage vessel
- Rotary evaporator
- Centrifuge

Procedure:

- Resin Preparation:
 - Transfer the dry peptide-resin to a cleavage vessel.
 - Wash the resin with DCM (3 x 10 mL per gram of resin) to swell the resin and remove any residual solvents from synthesis.
 - Dry the resin under a stream of nitrogen or in a vacuum desiccator.
- Cleavage Cocktail Preparation:
 - Prepare the cleavage cocktail in a fume hood by combining TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). For peptides containing other sensitive residues like Cys or Met, ethanedithiol (EDT) can be added to the cocktail (e.g., TFA/TIS/H₂O/EDT 94:1:2.5:2.5).
- Cleavage Reaction:
 - Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
 - Gently swirl the mixture to ensure the resin is fully suspended.
 - Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. A
 deep yellow color may be observed due to the formation of the trityl cation.
- Peptide Isolation:



- Filter the resin from the cleavage mixture and collect the filtrate containing the deprotected peptide.
- Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
- Concentrate the filtrate to approximately one-third of its original volume using a rotary evaporator.
- · Peptide Precipitation and Washing:
 - Add the concentrated filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) with vigorous stirring.
 - A white precipitate of the crude peptide should form.
 - Centrifuge the suspension to pellet the peptide.
 - Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other small molecule impurities.
- Drying:
 - Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Protocol 2: Selective On-Resin Deprotection of Mtt/Mmt from Histidine

While the Trt group is typically removed during the final cleavage, more acid-labile trityl derivatives like 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) can be selectively removed onresin, leaving other acid-labile protecting groups intact.

Materials:

- Peptide-resin with Mtt or Mmt-protected histidine
- Trifluoroacetic acid (TFA)



- Dichloromethane (DCM)
- Triisopropylsilane (TIS)
- Pyridine or Diisopropylethylamine (DIPEA)
- Methanol

Procedure:

- Resin Preparation:
 - Swell the peptide-resin in DCM.
- · Deprotection:
 - Prepare a solution of 1% TFA and 5% TIS in DCM.
 - Treat the resin with this solution for 2 minutes, and repeat this step up to 10 times.
 - Collect the filtrates in a flask containing 10% pyridine in methanol to neutralize the acid.
- Washing and Neutralization:
 - Wash the resin thoroughly with DCM.
 - Neutralize the resin with a 10% solution of DIPEA in DCM.
 - Wash the resin again with DCM and then with DMF to prepare for the next synthesis step.

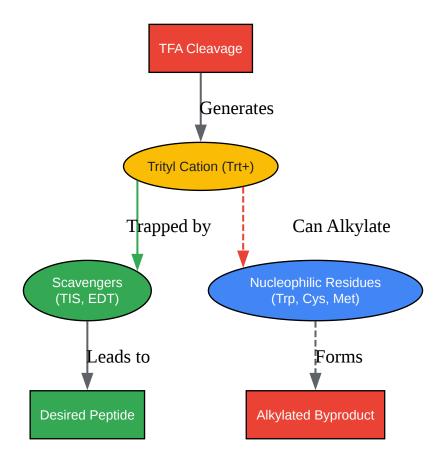
Mandatory Visualizations





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Caption: Workflow for the cleavage of Trt group from histidine.



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Caption: Role of scavengers in preventing side reactions.

Discussion and Troubleshooting

- Incomplete Deprotection: If mass spectrometry analysis indicates the presence of the Trt group (+242 Da) on the final peptide, the cleavage time may have been insufficient.
 Extending the cleavage time to 4 hours or more can help ensure complete removal. For N-terminal Asn(Trt) residues, which can be particularly difficult to deprotect, longer cleavage times are often necessary.
- Side Reactions: The highly reactive trityl cation generated during cleavage can re-attach to nucleophilic residues such as tryptophan, cysteine, and methionine. The inclusion of scavengers like TIS is crucial to trap these cations and prevent side product formation. For



peptides containing tryptophan, the use of EDT as a scavenger is particularly effective at preventing acid-catalyzed oxidation.

- Racemization: Histidine is prone to racemization during the coupling step of SPPS. While the
 cleavage process itself does not typically cause racemization, the choice of protecting group
 has a significant impact on the final enantiomeric purity. As shown in Table 1, protecting
 groups like Boc can significantly reduce racemization compared to Trt.
- Peptide Solubility: After precipitation, some peptides may be difficult to redissolve. It is
 important to ensure all TFA is removed during the washing steps, as residual acid can affect
 solubility and subsequent purification.

Conclusion

The cleavage of the Trt group from histidine is a routine but critical step in peptide synthesis. A standard cleavage cocktail of TFA/TIS/H₂O is effective for most peptides. However, the specific composition of the cleavage cocktail and the reaction time may need to be optimized based on the peptide sequence to minimize side reactions and ensure high purity and yield. The use of appropriate scavengers is mandatory to prevent the re-attachment of the trityl cation to sensitive residues. For peptides where histidine racemization is a concern, the use of alternative protecting groups such as Boc should be considered during the synthesis planning stage.

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References

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